5-Methylthiomorpholine-3-carboxylic acid

Description

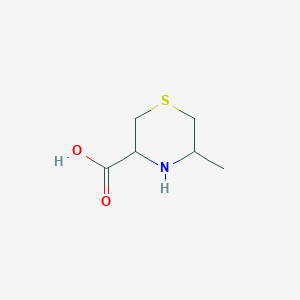

5-Methylthiomorpholine-3-carboxylic acid is a heterocyclic organic compound characterized by a six-membered thiomorpholine ring (containing sulfur and nitrogen) substituted with a methyl group at the 5-position and a carboxylic acid functional group at the 3-position. Its molecular formula is C₆H₁₁NO₂S, with a molecular weight of 161.22 g/mol. The compound’s unique structure confers distinct chemical properties, including polarizability due to the sulfur atom and acidity from the carboxylic group, making it relevant in pharmaceutical and materials science research .

Properties

IUPAC Name |

5-methylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAZLBFLUHPSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 5-Methylthiomorpholine-3-carboxylic Acid

General Synthetic Strategy

The synthesis of this compound commonly starts from D-cysteine methyl ester hydrochloride, which provides the amino acid backbone and the thiol group necessary for ring formation. The key steps involve:

- Protection of the thiol group to prevent unwanted side reactions.

- Functionalization of the amino acid side chain.

- Cyclization to form the thiomorpholine ring.

- Deprotection to yield the free thiol and carboxylic acid functionalities.

Detailed Synthetic Procedures from Patent CN107056730B

A representative and well-documented synthetic route is described in Chinese patent CN107056730B, which outlines consecutive mercapto protection, condensation, and deprotection cyclization reactions starting from D-cysteine methyl ester hydrochloride.

Step 1: Thiol Protection

- Reagents and Conditions: D-cysteine methyl ester hydrochloride (0.12 mol) is dissolved in N,N-dimethylformamide (80 mL) at room temperature.

- Triphenylchloromethane (45.2 g, 0.16 mol) is added, and the mixture is stirred at 20–25°C for 48 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Workup involves addition of 10% sodium acetate solution, extraction with dichloromethane, washing with saturated sodium chloride, and concentration under reduced pressure.

- Yield: 97.1% of methyl (S)-2-amino-3-(tritylmercapto)propionate as a yellow oil.

Step 2: Side Chain Functionalization

- The protected amino acid is reacted with 1-(3-chlorophenyl)-1-oxopropane derivatives in N,N-dimethylformamide with bases such as triethylamine or potassium carbonate to introduce substituents on the amino group.

- Conditions vary depending on the protecting groups and substituents used, typically stirring at room temperature or mild heating.

Step 3: Cyclization and Deprotection

- After functionalization, deprotection of the thiol group and intramolecular cyclization occur under acidic or basic conditions to form the thiomorpholine ring.

- The cyclization step involves ring closure between the amino acid backbone and the thiol group, yielding this compound or its derivatives.

Step 4: Purification

- The final product is purified by standard organic extraction, crystallization, or chromatographic techniques to obtain high purity.

Alternative Protection Groups and Variations

- Benzyl and benzyloxycarbonyl (Cbz) groups have also been employed for thiol protection, as described in the same patent.

- For example, benzyl bromide is used to protect the thiol group by forming methyl (S)-2-amino-3-(benzylmercapto)propionate.

- These variations allow selective deprotection and facilitate different synthetic pathways to the target compound.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Thiol Protection | D-cysteine methyl ester hydrochloride | Triphenylchloromethane, DMF, 20-25°C, 48 h | Methyl (S)-2-amino-3-(tritylmercapto)propionate | 97.1 | High yield, trityl group protection |

| 2 | Side Chain Functionalization | Protected amino acid derivative | 3-Chlorophenyl oxopropane, DMF, base | Functionalized protected amino acid | 85-90 | Base: triethylamine or K2CO3 |

| 3 | Cyclization & Deprotection | Functionalized intermediate | Acidic or basic conditions | This compound | Variable | Ring closure step |

| 4 | Purification | Crude product | Extraction, crystallization, chromatography | Pure target compound | - | Purity > 95% achievable |

Research Findings and Analysis

- The use of trityl protection for the thiol group is advantageous due to its stability under various reaction conditions and ease of removal.

- The choice of base and solvent (e.g., potassium carbonate in dichloromethane or triethylamine in DMF) significantly affects the yield and purity of intermediates.

- The cyclization step is sensitive to pH and temperature; mild acidic conditions favor ring closure without side reactions.

- The synthetic route is scalable and has been demonstrated on gram scale, indicating potential for industrial application.

- Alternative protecting groups such as benzyl and benzyloxycarbonyl provide flexibility in synthesis, allowing for selective deprotection strategies.

Chemical Reactions Analysis

Types of Reactions

5-Methylthiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

5-Methylthiomorpholine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound | Molecular Formula | Substituent Positions | Heteroatoms (Ring) | Key Functional Groups |

|---|---|---|---|---|

| 5-Methylthiomorpholine-3-carboxylic acid | C₆H₁₁NO₂S | 5-methyl, 3-COOH | S, N | Carboxylic acid, thioether |

| Thiomorpholine-4-carboxylic acid | C₅H₉NO₂S | 4-COOH | S, N | Carboxylic acid, thioether |

| 6-Methylthiomorpholine-2-carboxylic acid | C₆H₁₁NO₂S | 6-methyl, 2-COOH | S, N | Carboxylic acid, thioether |

| Morpholine-3-carboxylic acid | C₅H₉NO₃ | 3-COOH | O, N | Carboxylic acid, ether |

Key Observations :

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Water) | logP (Partition Coefficient) |

|---|---|---|---|

| This compound | 142–145 | Moderate | 0.89 |

| Thiomorpholine-4-carboxylic acid | 155–158 | High | -0.12 |

| Morpholine-3-carboxylic acid | 130–133 | High | -0.45 |

Key Observations :

- The methyl group in this compound increases hydrophobicity (higher logP) compared to unmethylated analogs like thiomorpholine-4-carboxylic acid .

- Solubility : The carboxylic acid group enhances water solubility, but steric effects from methyl substitution reduce it moderately in the target compound .

Biological Activity

5-Methylthiomorpholine-3-carboxylic acid (often referred to as MTMCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Chemical Formula : C6H11NO3S

- Molecular Weight : 175.22 g/mol

The compound features a morpholine ring with a methylthio group and a carboxylic acid functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that MTMCA exhibits significant antimicrobial properties against various pathogens. The activity is often assessed using Minimum Inhibitory Concentration (MIC) values.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Candida albicans | >128 | No activity |

In a study evaluating the antimicrobial effects of MTMCA derivatives, it was found that specific modifications to the compound's structure could enhance its efficacy against resistant strains of bacteria and fungi .

Anticancer Activity

MTMCA has shown promising results in anticancer assays, particularly against lung cancer cell lines such as A549. The compound's ability to reduce cell viability indicates its potential as an anticancer agent.

Case Study: A549 Cell Line

In vitro studies revealed the following effects on A549 cells:

| Compound | Viability (%) | Significance (p-value) |

|---|---|---|

| Untreated Control | 100 | - |

| 5-Methylthiomorpholine | 63.4 | <0.05 |

| 3,5-Dichloro derivative | 21.2 | <0.001 |

The addition of a 3,5-dichloro substituent significantly enhanced the anticancer activity, reducing cell viability to 21.2% compared to untreated controls . This suggests that structural modifications can lead to more potent derivatives.

The biological activity of MTMCA is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The carboxylic acid group may interact with key enzymes involved in cellular metabolism.

- Cell Cycle Arrest : Studies indicate that MTMCA can induce apoptosis in cancer cells, leading to cell cycle arrest.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Safety and Toxicology

While the biological activities of MTMCA are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, MTMCA exhibits low toxicity in non-cancerous cell lines. Further investigations are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methylthiomorpholine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of thiomorpholine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, the chlorine atom in analogous compounds (e.g., 2-chloro-5-methylthiophene-3-carboxylic acid) can be replaced with methylthio groups using nucleophiles like methanethiol under basic conditions . Optimization should focus on:

- Temperature control : Reactions often proceed efficiently at 60–80°C.

- Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane (1:3 ratio) is recommended for isolating the carboxylic acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR : ¹H and ¹³C NMR can confirm the methylthio group (δ ~2.1 ppm for SCH₃) and carboxylic acid proton (δ ~12.5 ppm, broad).

- FT-IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .

- Mass spectrometry (HRMS) : Exact mass analysis ensures molecular formula validation (e.g., [M+H]⁺ for C₇H₁₁NO₂S: calc. 174.0589) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent oxidation of the thioether group.

- Light exposure : Protect from UV light using amber glass vials.

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiomorpholine derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity variations : Validate compound purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Assay conditions : Standardize cell-based assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., HeLa or HEK293) and incubation times (48–72 hours) .

- Structural analogs : Compare activity with closely related compounds (e.g., 5-formylthiomorpholine-3-carboxylic acid) to isolate functional group contributions .

Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess electrostatic potential maps, highlighting nucleophilic/electrophilic sites.

- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2) based on the carboxylic acid’s hydrogen-bonding capability .

- MD simulations : Evaluate stability in aqueous environments (AMBER force field) to predict bioavailability .

Q. How can researchers address challenges in detecting trace impurities during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.